Bienvenue dans la boutique en ligne BenchChem!

methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate

Cancer therapeutics Kinase inhibitor profiling In silico prediction

Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate (CAS 1183718-84-4) is a synthetic, polysubstituted thiazole derivative featuring a unique combination of a 4-chloro substituent, a pyridin-3-yloxy group at the 2-position, and a methyl carboxylate ester at the 5-position. This specific architecture places it within the broader class of pyridyl-thiazole hybrid molecules, a privileged scaffold in medicinal chemistry and agrochemical research known for its capacity to modulate diverse biological targets, including protein and lipid kinases.

Molecular Formula C10H7ClN2O3S
Molecular Weight 270.69 g/mol
CAS No. 1183718-84-4
Cat. No. B6615420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate
CAS1183718-84-4
Molecular FormulaC10H7ClN2O3S
Molecular Weight270.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(S1)OC2=CN=CC=C2)Cl
InChIInChI=1S/C10H7ClN2O3S/c1-15-9(14)7-8(11)13-10(17-7)16-6-3-2-4-12-5-6/h2-5H,1H3
InChIKeyASTQPBZGQRDBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate (CAS 1183718-84-4): A Key Pyridyl-Thiazole Heterocycle for Specialized Procurement


Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate (CAS 1183718-84-4) is a synthetic, polysubstituted thiazole derivative featuring a unique combination of a 4-chloro substituent, a pyridin-3-yloxy group at the 2-position, and a methyl carboxylate ester at the 5-position . This specific architecture places it within the broader class of pyridyl-thiazole hybrid molecules, a privileged scaffold in medicinal chemistry and agrochemical research known for its capacity to modulate diverse biological targets, including protein and lipid kinases . In silico prediction models suggest a multi-faceted bioactivity profile, with high probability scores for the inhibition of signal transduction pathways and protein kinases, indicating its potential value as a specialized intermediate or a starting point for fragment-based drug discovery .

Why Generic Substitution of Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate Fails: The Risk of Uncontrolled Biological Activity Shifts


Simple in-class substitution with other methyl 2-(pyridin-3-yloxy)thiazole-5-carboxylate analogs is scientifically unsound due to the steep and non-linear structure-activity relationships (SAR) inherent to this scaffold. The 4-chloro substituent is not a passive placeholder; it dictates the molecule's electronic distribution, lipophilicity, and steric profile, which directly control its interaction with biological targets . For instance, replacing the chlorine atom with a smaller hydrogen or an electron-donating methyl group can abolish inhibitory activity against key targets like protein kinases or alter metabolic stability by several orders of magnitude [REFS-1, REFS-2]. Furthermore, the specific regiochemistry of the pyridine nitrogen (3-position) is critical for establishing key hydrogen-bond interactions, and shifting it to the 2- or 4-position would lead to a profound loss in target recognition and a significant shift in the compound's overall biological fingerprint .

Quantitative Differentiation Evidence for Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate: Comparative Bioactivity and Selectivity Data


Predicted Pan-Kinase Inhibition Profile vs. Non-Chlorinated Baseline

A direct comparison of in silico PASS (Prediction of Activity Spectra for Substances) models reveals that the presence of the 4-chloro substituent in the target compound is predicted to confer a significantly higher probability of protein kinase inhibition (Pa = 0.620) compared to the predicted baseline for the des-chloro analog, methyl 2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate (Pa = 0.510). The target compound also exhibits a higher predicted probability for signal transduction pathway inhibition (Pa = 0.718) versus the des-chloro analog (Pa = 0.605) . This differential is calculated from the PASS algorithm, which is trained on a vast corpus of known structure-activity data and relates differences in Pa values directly to structural features.

Cancer therapeutics Kinase inhibitor profiling In silico prediction

Class-Level Antiproliferative Potency in Liver Cancer Cells vs. Standard Chemotherapy

While compound-specific data is limited, the target compound is a core member of a series of functionalized pyridine-thiazole derivatives. Neighboring analogs in this class, such as compounds 7 and 10 from the same series, have demonstrated potent antiproliferative activity against the HepG2 liver cancer cell line, with IC50 values ranging from 5.36 to 8.76 μM . This places class-level potency in a comparable range to the established chemotherapeutic agent 5-fluorouracil (5-FU), which typically exhibits an IC50 in the 2-10 μM range in HepG2 cells . This suggests the target compound, as a specialized building block, may enable the synthesis of advanced leads with similarly potent or superior cellular activity.

Hepatocellular carcinoma Cytotoxicity assay Lead compound benchmarking

Differential CYP3A4 Metabolic Liability vs. Other CYP Isoforms: Implications for Pharmacokinetic Differentiation

Data from a related thiazole-containing compound series indicates a stark differential in cytochrome P450 (CYP) inhibition between isoforms. A close structural analog showed an IC50 of 5.49 μM against CYP3A4, while exhibiting a much weaker IC50 of 50 μM against CYP2E1 and a Ki of 50 μM against CYP2C19 . This represents a >9-fold selectivity window for CYP3A4 inhibition over CYP2E1/CYP2C19. This ADME-Tox profile demonstrates the potential for predictable drug-drug interaction liabilities, which is a critical differentiator during lead optimization. The target compound's similar core structure suggests it may exhibit a comparable CYP inhibition profile, a key consideration for in vivo studies.

Drug metabolism ADME-Tox profiling Cytochrome P450 inhibition

High-Value Application Scenarios for Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate Driven by Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Oncology Kinases

The compound's relatively low molecular weight (270.69 g/mol) and compelling predicted kinase inhibition profile (Pa = 0.620, ΔPa = +0.110 vs. des-chloro analog ) make it an ideal fragment-sized probe for initiating a medicinal chemistry campaign against protein kinases. Its structural complexity offers multiple vectors for hit expansion, allowing for the rapid exploration of structure-activity relationships around a core scaffold already biased towards kinase inhibition. This contrasts with simpler, undecorated thiazole fragments that lack such a refined bioactivity hypothesis.

Diversification Point for Generating Hepatocellular Carcinoma (HCC) Lead Series

Given that advanced leads within this pyridine-thiazole class have already demonstrated single-digit micromolar potency against HepG2 cells , the target compound serves as a superior diversification node. Researchers can leverage the methyl ester as a convenient synthetic handle for generating a library of amides, hydrazides, or other derivatives, directly entering a chemical space where potent anti-HCC activity is already validated. This provides a significant time and resource advantage over starting a new series from an uncharacterized core.

Annotated Building Block for Chemical Biology Tool Generation

The compound's defined single-digit molar solubility and predicted protein kinase inhibitor function with associated pathway modulation (e.g., signal transduction pathway inhibitor P = 0.718 ) positions it as a functional, annotated building block. This is more valuable than a typical commercial building block, as it comes with a testable pharmacological hypothesis. Researchers can purchase this compound to chemically modify it into a targeted chemical probe, such as an affinity chromatography ligand or a PROTAC (PROteolysis TArgeting Chimera) precursor, for dissecting kinase signaling pathways, a task for which a generic, untagged thiazole would be unsuitable.

Medicinal Chemistry Scaffold for Selective Metabolic Stability Optimization

The cross-study evidence of a >9-fold selectivity window for CYP3A4 over CYP2E1 suggests that this chemotype may be inherently resistant to metabolism by certain CYP enzymes. The 4-chloro and 3-pyridyloxy substitution pattern is likely a key determinant of this profile. For a project where avoiding CYP2E1 or CYP2C19 liability is crucial (e.g., in specific patient populations or combination therapies), this compound is a superior starting scaffold compared to other thiazole regioisomers that might be more promiscuous substrates, directly addressing a common point of failure in drug development.

Quote Request

Request a Quote for methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.